Product packaging for Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate(Cat. No.:CAS No. 113465-94-4)

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

Cat. No.: B049183
CAS No.: 113465-94-4
M. Wt: 154.17 g/mol
InChI Key: PZOBTOSWLVLRRG-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is a high-purity chemical intermediate of significant interest in medicinal chemistry and heterocyclic compound research. Its core structure features a 5-methyl-1H-pyrazole ring, a privileged scaffold known for its diverse biological activities, linked to a synthetically versatile methyl ester group via an acetamide bridge. The primary research value of this compound lies in its utility as a key building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. Researchers leverage this ester in nucleophilic substitution and condensation reactions, as the ester moiety can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to amides and hydrazides, enabling rapid diversification of the molecular structure. Its applications are prominent in constructing libraries of compounds for screening against various biological targets, such as kinase inhibitors, cannabinoid receptor ligands, and anti-inflammatory agents, where the pyrazole core often acts as a critical pharmacophore. The mechanism of action for any resulting bioactive molecule is highly target-dependent, but the pyrazole ring system itself is frequently implicated in forming key hydrogen bond interactions within enzyme active sites. This reagent provides researchers with a critical starting point for exploring structure-activity relationships (SAR) and optimizing the potency and selectivity of novel therapeutic candidates in early-stage drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B049183 Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate CAS No. 113465-94-4

Properties

IUPAC Name

methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-3-6(9-8-5)4-7(10)11-2/h3H,4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOBTOSWLVLRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

A widely adopted method involves the reaction of β-keto esters with substituted hydrazines to form the pyrazole core. For example, ethyl acetoacetate reacts with hydrazine hydrate under mild conditions to yield 5-methyl-1H-pyrazol-3-ol, which is subsequently functionalized. Adjusting the ester group (e.g., methyl vs. ethyl) and reaction solvent (e.g., ethanol, THF) influences both yield and purity.

Reaction Scheme

  • Pyrazole Formation :

    CH3COCH2COOR+NH2NH25-Methyl-1H-pyrazol-3-ol+ROH\text{CH}_3\text{COCH}_2\text{COOR} + \text{NH}_2\text{NH}_2 \rightarrow \text{5-Methyl-1H-pyrazol-3-ol} + \text{ROH}
  • Acetylation :

    5-Methyl-1H-pyrazol-3-ol+ClCH2COOCH3Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate+HCl\text{5-Methyl-1H-pyrazol-3-ol} + \text{ClCH}_2\text{COOCH}_3 \rightarrow \text{this compound} + \text{HCl}

In a representative procedure, ethyl acetoacetate (12.75 mL, 0.1 mol) and hydrazine hydrate (4.96 mL, 0.1 mol) in ethanol yielded 5-methyl-1H-pyrazol-3-ol after 15–20 minutes of stirring. Subsequent alkylation with methyl chloroacetate in the presence of triethylamine afforded the target compound in 68–72% yield.

Advanced Methodologies and Catalytic Systems

Microwave-Assisted Synthesis

Recent patents highlight microwave irradiation as a tool for accelerating cyclocondensation. For instance, a mixture of methyl acetoacetate and hydrazine hydrate subjected to 150 W microwave power for 10 minutes achieved 85% conversion, reducing reaction times from hours to minutes.

Transition Metal Catalysis

Palladium-based catalysts (e.g., Pd(dppf)Cl₂) have been employed in cross-coupling reactions to introduce substituents post-pyrazole formation. In one protocol, 5-methyl-1H-pyrazol-3-yl derivatives were coupled with methyl acrylate using Pd(OAc)₂, yielding 78–82% of the ester product.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

ParameterConditionsYield (%)Purity (%)Source
Solvent Ethanol6895
Tetrahydrofuran (THF)7297
Temperature (°C) 25 (Room Temp)6593
80 (Reflux)7596

Polar aprotic solvents like THF enhance nucleophilicity during alkylation, while elevated temperatures (80°C) improve reaction kinetics.

Catalytic Additives

  • Triethylamine : Neutralizes HCl byproducts, improving yields from 65% to 78%.

  • Cesium Carbonate : Facilitates smoother alkylation, achieving 82% yield in DMF.

Purification and Characterization

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexane 3:7) remains the gold standard for isolating this compound, yielding >95% purity. Preparative HPLC (C18 column, methanol/water 70:30) is preferred for large-scale batches.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.28 (s, 3H, CH₃), 3.74 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂), 6.21 (s, 1H, pyrazole-H).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N pyrazole).

Industrial-Scale Production Challenges

Byproduct Management

The primary byproduct, 5-methyl-1H-pyrazol-3-ol, can be minimized by optimizing stoichiometry (1:1.05 molar ratio of hydrazine to β-keto ester) and employing scavengers like molecular sieves.

Environmental Considerations

Replacing toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) reduces ecological impact without compromising yield.

Emerging Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor for:

  • Anticancer agents : N-(3-fluorophenyl)-4-(6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)piperazine-1-carboxamide.

  • Antimicrobials : N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products:

    Oxidation: Methyl 2-(5-methyl-1H-pyrazol-3-yl)carboxylic acid.

    Reduction: 2-(5-methyl-1H-pyrazol-3-yl)methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Therapeutic Compounds

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate serves as a key building block in the synthesis of complex heterocyclic compounds. For instance, derivatives of this compound have been synthesized as androgen receptor antagonists, which are crucial in prostate cancer therapy. A series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives demonstrated promising anti-proliferative activity against LNCaP cells, outperforming standard treatments like Bicalutamide.

1.2 Biological Activity

Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. Preliminary studies suggest it acts as an enzyme inhibitor and receptor modulator, making it a candidate for further pharmacological exploration.

Agriculture

2.1 Agrochemical Applications

In agricultural chemistry, this compound has been investigated for its potential use as a pesticide or herbicide due to its biological activity against various pathogens. Its ability to modulate biological pathways may contribute to developing effective agrochemicals that enhance crop protection.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Case Study: Anticancer Activity
A study synthesized various derivatives from this compound and tested their efficacy against prostate cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than Bicalutamide, suggesting enhanced potency in inhibiting cancer cell proliferation.

Case Study: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of this compound derivatives against common pathogens. The findings revealed notable inhibitory effects, positioning these compounds as candidates for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Physicochemical Properties :

  • Boiling Point : Predicted at 288.6 ± 25.0°C
  • Density : 1.185 ± 0.06 g/cm³
  • pKa : 13.52 ± 0.10
  • SMILES : COC(=O)CC1=CC(=NN1)N

Applications :
This compound serves as a critical building block in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyes. Its ester group and pyrazole core enable versatile reactivity for functionalization .

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Below is a comparative analysis of methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-methyl pyrazole, methyl ester 154.17 Building block for synthesis
Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]acetate 4-nitro, thioester group 231.23 Irritant (hazard class); agrochemical intermediate
2-(5-Methyl-1H-pyrazol-3-yl)acetohydrazide Hydrazide group replacing methyl ester 153.16 (estimated) Precursor for triazole synthesis
Methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate Benzimidazole fusion, methyl ester 285.30 Bioactive intermediate (antimicrobial)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone Thiophene-carboxylate hybrid ~320 (estimated) Antiviral/antifungal candidate

Crystallographic and Supramolecular Properties

  • Target Compound: Limited crystallographic data; derivatives like the benzimidazole hybrid (Compound II) crystallize in the P1 space group with Z=2. Hydrogen bonds (N-H···N, C-H···O) form R⁴₄(28) ring motifs, enabling layer-like supramolecular structures .
  • Comparison with Thioester Analog : The nitro and thioester groups in CAS 1240284-08-5 likely disrupt planarity, reducing crystallinity compared to the parent compound .

Biological Activity

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₂O₂, with a molecular weight of approximately 168.15 g/mol. The compound features a pyrazole ring substituted with a methyl group and an acetate moiety, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1H-pyrazole with acetic anhydride or acetyl chloride, followed by purification processes such as recrystallization or chromatography. This method allows for the production of high yields while maintaining the integrity of the pyrazole structure.

Antimicrobial Properties

Research indicates that compounds with a pyrazole structure often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains and fungi. This compound has been evaluated for its antibacterial and antifungal properties, demonstrating effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal species .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Pyrazole derivatives are known to interact with specific cellular pathways involved in cancer progression. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as ERBB2 .

Case Study: In Vitro Evaluation

In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines have yielded promising results. The compound demonstrated a dose-dependent reduction in cell viability in breast cancer (MCF-7) and gastric cancer (NCI-N87) cell lines. The IC50 values were determined using MTT assays, indicating significant antiproliferative effects at concentrations as low as 10 µM .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Signal Transduction Modulation : It can alter signaling pathways that regulate cell proliferation and apoptosis.
  • Receptor Interactions : Binding affinity studies suggest that it may interact with receptors involved in inflammatory responses and tumor growth.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameMolecular FormulaBiological Activity
This compoundC₇H₈N₂O₂Antimicrobial, Anticancer
4-AminoantipyrineC₁₁H₁₂N₄OAnalgesic, Antipyretic
Pyrazolone DerivativeVariesAnti-inflammatory, Anticancer

This table illustrates how structural variations influence biological activity across different compounds within the pyrazole class.

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